N-(4-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(4-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Acetylation: The final step involves the acetylation of the quinazolinone derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products
Oxidation: Nitroso derivatives, hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in this class include 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Nitroaromatic Compounds: Compounds such as nitrobenzene and 4-nitrophenol share the nitro group.
Uniqueness
N-(4-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE is unique due to the combination of the quinazolinone core and the nitro group, which may confer specific biological activities and chemical reactivity not seen in other compounds.
Properties
Molecular Formula |
C16H12N4O4 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H12N4O4/c21-15(18-11-5-7-12(8-6-11)20(23)24)9-19-10-17-14-4-2-1-3-13(14)16(19)22/h1-8,10H,9H2,(H,18,21) |
InChI Key |
JYPIOCZTHHESOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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